异噻吗洛尔

描述

Isotimolol is a chemical compound used in scientific research. It is related to Timolol, a non-selective beta-adrenergic receptor blocking agent . Timolol is used for the treatment of hypertension and heart attacks, and topically for treating glaucoma .

Chemical Reactions Analysis

The analysis of chemical reactions involves understanding how a compound like Isotimolol interacts with other substances . Unfortunately, specific details about the chemical reactions involving Isotimolol were not found in the search results.科学研究应用

眼科研究

异噻吗洛尔: , 作为噻吗洛尔的衍生物,在眼科研究中具有重要意义。 噻吗洛尔广泛用于治疗眼部疾病,如青光眼和眼压升高 . 研究人员可以利用异噻吗洛尔研究噻吗洛尔的药效动力学和药代动力学,探索其结构修饰如何潜在地提高其疗效并减少副作用。

心血管研究

鉴于噻吗洛尔是非选择性β-肾上腺素受体阻滞剂,它用于治疗高血压和心脏病发作 . 异噻吗洛尔可用于心血管研究,以研究心脏相关疾病的新治疗途径,可能导致开发出更具针对性的药物,并减少全身性作用。

皮肤病学应用

最近的研究表明,噻吗洛尔在治疗某些皮肤病方面有效 . 异噻吗洛尔可能在皮肤病学研究中发挥重要作用,特别是在了解该药物与皮肤细胞的相互作用及其在治疗皮肤病方面的潜力方面。

光毒性和光降解研究

异噻吗洛尔可以成为研究噻吗洛尔光毒性和光降解的宝贵化合物。 研究表明,噻吗洛尔可能由于其紫外/可见吸收特性而表现出光毒性作用 . 异噻吗洛尔可以帮助了解光降解机制和活性氧物种 (ROS) 的形成,这对于确保药物的安全性和稳定性至关重要。

分析化学和质量控制

在分析化学中,异噻吗洛尔可用于开发和优化色谱方法,用于检测和定量测定噻吗洛尔及其相关物质。 这对于维护药物产品质量并确保其临床应用安全至关重要 .

作用机制

Mode of Action

Isotimolol competes with adrenergic neurotransmitters for binding to its target receptors . By blocking these receptors, it reduces the effects of adrenergic neurotransmitters such as adrenaline and noradrenaline. This results in decreased heart rate (negative chronotropic effect) and reduced force of heart contractions (negative inotropic effect) .

Biochemical Pathways

It is known that the drug’s action leads to a decrease in sympathetic outflow, which in turn reduces blood pressure

Pharmacokinetics

Isotimolol is rapidly and almost completely absorbed following oral ingestion, with about 90% bioavailability . It is extensively metabolized in the liver, primarily via the CYP2D6 enzyme . The drug’s elimination half-life is between 2 to 2.7 hours, and this can be prolonged in cases of renal impairment . About 15% to 20% of the drug is excreted unchanged in the urine .

Action Environment

The efficacy and stability of Isotimolol can be influenced by various environmental factors. For example, abrupt withdrawal of the drug can lead to exacerbation of ischemic heart disease due to hypersensitivity to catecholamines . Therefore, it is recommended to gradually reduce the dosage over a period of one to two weeks when discontinuing the drug, particularly in patients with ischemic heart disease .

安全和危害

生化分析

Biochemical Properties

Isotimolol, similar to Timolol , is believed to be a non-selective ß-adrenergic receptor antagonist It may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Based on its similarity to Timolol, it may influence cell function by blocking adrenergic receptors and decreasing sympathetic outflow This could impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that Isotimolol interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

It is likely that Isotimolol interacts with various transporters or binding proteins, influencing its localization or accumulation within cells

Subcellular Localization

It is possible that Isotimolol is directed to specific compartments or organelles by targeting signals or post-translational modifications

属性

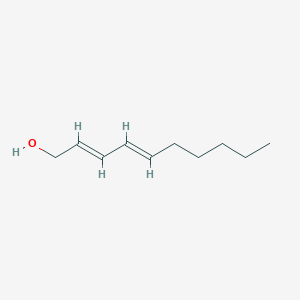

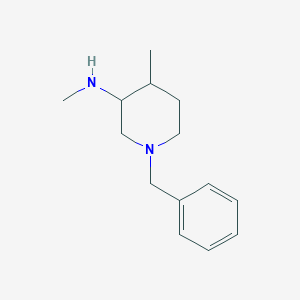

IUPAC Name |

3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMSPDKEMJALRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59697-06-2 | |

| Record name | Isotimolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1,1-Dimethylethyl)amino]-2-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTIMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66OA8AMH50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of isotimolol in the context of S-timolol maleate production?

A1: Isotimolol is identified as a potential impurity in S-timolol maleate production []. The presence of impurities like isotimolol, even in small amounts, can impact the efficacy and safety of the drug. The research emphasizes the importance of having sensitive analytical techniques to monitor and control these impurities during the manufacturing process of S-timolol maleate.

Q2: How does the developed LC method help in controlling isotimolol levels in S-timolol maleate?

A2: The study describes a validated liquid chromatography (LC) method utilizing a cellulose-based chiral stationary phase to effectively separate and simultaneously determine S-timolol maleate, its optical antipode (R-timolol), and related substances, including isotimolol []. This method allows for the accurate quantification of isotimolol, even at levels as low as 0.1%, ensuring the purity and quality of S-timolol maleate drug products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。